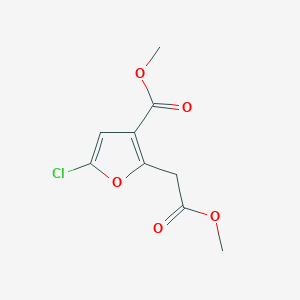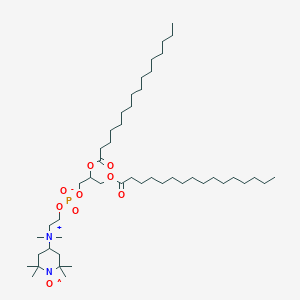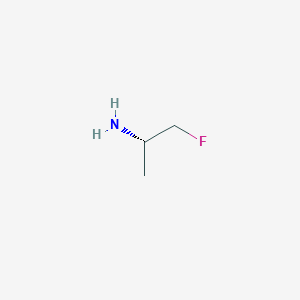
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is an organic compound with a complex structure, featuring a cyano group, a nitro group, and a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Specific details about the synthetic routes and reaction conditions can be found in various patents and scientific literature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieving high purity and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .
Applications De Recherche Scientifique
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C16H12N2O4 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)15(11-5-3-2-4-6-11)12-7-8-14(18(20)21)13(9-12)10-17/h2-9,15H,1H3 |
Clé InChI |
SUYPKEHRXOZQDE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)
![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)

![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)





